molecular formula C18H12ClN5OS B2838617 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891111-74-3

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

カタログ番号: B2838617
CAS番号: 891111-74-3
分子量: 381.84
InChIキー: YDSXRRIMMAUXKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine substituent at position 6 and a sulfanyl-linked ethanone group bonded to a 4-chlorophenyl moiety at position 3. Its structure combines aromatic, electron-withdrawing (chlorophenyl), and hydrogen-bond-capable (pyridinyl) groups, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or receptor modulation .

特性

IUPAC Name

1-(4-chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5OS/c19-14-3-1-13(2-4-14)16(25)11-26-18-22-21-17-6-5-15(23-24(17)18)12-7-9-20-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXRRIMMAUXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反応の分析

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential pharmacological activities make it a candidate for biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

作用機序

The mechanism of action of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(4-Morpholinyl)-2-{[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone ()

  • Structural Differences: Position 6: Pyridin-2-yl substituent (vs. pyridin-4-yl in the target compound). Position 3: Morpholinyl group replaces the 4-chlorophenyl-ethanone chain.
  • The pyridin-2-yl substituent may alter binding interactions in biological targets compared to the pyridin-4-yl orientation, affecting selectivity .

6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one ()

  • Structural Differences: Position 6: 4-Chlorophenylthio group (vs. pyridin-4-yl). Position 3: Lactam (cyclic amide) replaces the sulfanyl-ethanone moiety.

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()

  • Structural Differences :
    • Core Structure : Pyrazole replaces the triazolopyridazine system.
    • Substituents : Retains the 4-chlorophenyl group but lacks the sulfanyl linkage.
  • Functional Implications: The pyrazole core is smaller and less planar, likely reducing π-π stacking interactions with biological targets.

Comparative Data Table

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Key Functional Groups
1-(4-Chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one Triazolopyridazine Pyridin-4-yl 4-Chlorophenyl-sulfanyl ethanone Chlorophenyl, pyridinyl, sulfanyl, ketone
1-(4-Morpholinyl)-2-{[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone () Triazolopyridazine Pyridin-2-yl Morpholinyl-sulfanyl ethanone Morpholinyl, pyridinyl, sulfanyl, ketone
6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one () Triazolopyridazinone 4-Chlorophenylthio Lactam Chlorophenyl, lactam, thioether
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () Pyrazole N/A 4-Chlorophenyl-ethanone Chlorophenyl, pyrazole, ketone

Research Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyridin-4-yl-substituted triazolopyridazine with a 4-chlorophenyl-sulfanyl ethanone precursor, analogous to methods in but distinct from the lactam formation in .
  • Further studies should explore substituent effects on potency and selectivity.

生物活性

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a chlorophenyl group , a pyridinyl group , and a triazolopyridazinyl group , which contribute to its biological properties. The IUPAC name reflects its intricate structure:

Property Details
IUPAC Name 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Molecular Formula C18H12ClN5OS
Molecular Weight 373.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. While the precise mechanisms are still under investigation, the structural characteristics suggest potential inhibition or activation of key biological processes.

Potential Targets

  • Enzymatic Inhibition : The presence of the triazole moiety may allow for interaction with enzyme active sites.
  • Receptor Modulation : The chlorophenyl and pyridinyl groups could facilitate binding to specific receptors, influencing signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of pharmacological activities. Here are some key findings related to the biological activity of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazole-containing compounds. For instance:

  • In vitro Studies : Compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines.
  • Mechanistic Insights : The inhibition of specific kinases involved in tumor growth has been suggested as a mechanism for anticancer activity.

Antimicrobial Properties

The compound's structure suggests possible antimicrobial activity:

  • Broad-Spectrum Activity : Research indicates that triazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative was found to have an EC50 value significantly lower than traditional antibiotics against resistant strains.

Case Studies

  • Study on Anticancer Efficacy : A recent study explored the efficacy of similar triazolo-pyridazine derivatives in inhibiting cell proliferation in breast cancer models. The results showed a dose-dependent response with IC50 values indicating potent activity.
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial effects of various triazole derivatives, including those structurally related to 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one. Results indicated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves three key steps:

  • Triazole ring formation : React pyridine derivatives with hydrazine under acidic/basic conditions (e.g., phosphorus oxychloride) to cyclize the triazole core .
  • Sulfanylation : Introduce the sulfanyl group via thiol coupling or mercaptan reactions (e.g., using 2-chlorobenzyl mercaptan) .
  • Acylation : Link the intermediate to the chlorophenyl-ethanone moiety using acyl chlorides or anhydrides . Reaction conditions (temperature, solvent) must be tightly controlled to optimize yield and purity.

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Thin-layer chromatography (TLC) to monitor reaction progress .
  • NMR spectroscopy (1H, 13C) to confirm bond connectivity and functional groups .
  • X-ray crystallography for resolving 3D molecular geometry, particularly for validating bond angles and substituent orientations .

Advanced Research Questions

Q. How does modifying substituents affect bioactivity?

  • Pyridinyl vs. phenyl groups : Replacing pyridin-4-yl with phenyl reduces polar interactions, potentially lowering affinity for targets like bromodomains or kinases .
  • Sulfanyl group removal : Analogs lacking the thioether linkage show reduced binding in 5-HT receptor assays, suggesting its role in hydrophobic interactions .
  • Chlorophenyl position : Para-substitution (vs. meta) enhances steric complementarity with enzymes like CAMKK2 . Quantitative SAR (QSAR) models can further predict substituent effects .

Q. What biological targets are implicated for this compound?

  • Bromodomains (BRD4) : The triazolopyridazine core mimics acetyl-lysine binding motifs, as seen in bivalent inhibitors like AZD5153 .
  • Kinases (CAMKK2) : Structural analogs inhibit kinase activity via hinge-binding interactions .
  • 5-HT receptors : Sulfanyl-linked triazolopyridazines exhibit affinity for 5-HT1A/7 subtypes, comparable to trazodone derivatives .

Q. How can contradictions in biological data across studies be resolved?

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies in IC50 values .
  • Comparative analysis : Cross-test against structurally related compounds (e.g., SAR125844) to isolate substituent-specific effects .
  • Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What in silico methods predict target interactions?

  • Molecular docking : Align the compound’s triazolopyridazine core with BRD4’s acetyl-lysine pocket using AutoDock Vina .
  • MD simulations : Assess stability of the sulfanyl group in 5-HT1A binding sites over 100-ns trajectories .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize analogs for synthesis .

Q. How can reaction conditions be optimized for scalability?

  • Temperature : Maintain 60–80°C during sulfanylation to prevent side reactions (e.g., oxidation) .
  • Solvent choice : Use DMF or ethanol for improved solubility of intermediates .
  • Catalyst screening : Test Pd/C or CuI for accelerating triazole cyclization .

Q. What methodologies assess the sulfanyl group’s role in target binding?

  • Mutagenesis studies : Replace sulfur with oxygen/methylene in target proteins (e.g., 5-HT1A) to quantify interaction loss .
  • Analog comparison : Synthesize and test des-thioether derivatives in enzymatic assays .
  • X-ray crystallography : Resolve co-crystal structures to visualize sulfur-mediated hydrogen bonds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。